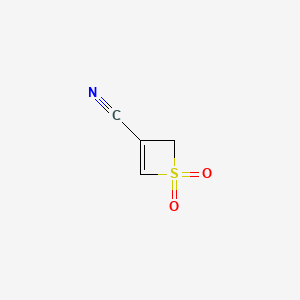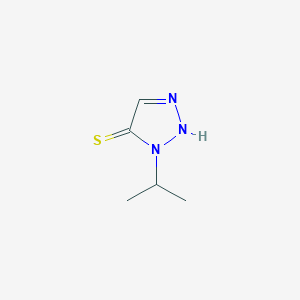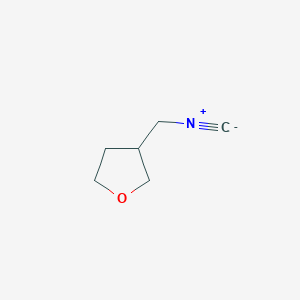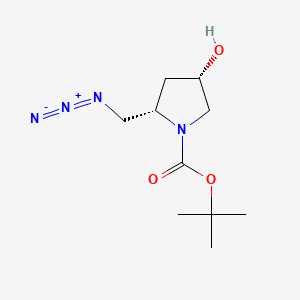
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile: is a chemical compound with the molecular formula C4H3NO2S and a molecular weight of 129.1371 g/mol . This compound is part of the thiete family, which are sulfur-containing heterocycles. The presence of both a nitrile group and a dioxo group makes it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a sulfur donor in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The dioxo group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile is unique due to the presence of both a nitrile and a dioxo group, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
2792201-15-9 |
|---|---|
Fórmula molecular |
C4H3NO2S |
Peso molecular |
129.14 g/mol |
Nombre IUPAC |
1,1-dioxo-2H-thiete-3-carbonitrile |
InChI |
InChI=1S/C4H3NO2S/c5-1-4-2-8(6,7)3-4/h2H,3H2 |
Clave InChI |
IXIQDBHAOYALOF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CS1(=O)=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)






![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)


